C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441807
InChI: InChI=1S/C13H19ClN2.ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H
SMILES: C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride

CAS No.:

Cat. No.: VC13441807

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride -

Specification

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name [1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H19ClN2.ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H
Standard InChI Key BZTJYWFLHKXPFP-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name is [1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine hydrochloride, reflecting its piperidine backbone substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a methylamine group. Key structural and physicochemical properties include:

PropertyValue/Description
Molecular FormulaC₁₃H₂₀Cl₂N₂
Molecular Weight275.21 g/mol
SMILESC1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl
InChI KeyBZTJYWFLHKXPFP-UHFFFAOYSA-N
SolubilityWater-soluble (hydrochloride salt form)
Melting PointNot fully characterized (research-grade)

The piperidine ring adopts a chair conformation, with the 4-chlorobenzyl group enhancing lipophilicity, potentially influencing membrane permeability in biological systems .

Synthesis and Optimization

The synthesis of C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride typically involves multi-step organic reactions:

  • Piperidine Functionalization:

    • Reaction of piperidin-4-yl-methanamine with 4-chlorobenzyl halides (e.g., 4-chlorobenzyl chloride) in the presence of a base (e.g., potassium carbonate) .

    • Intermediate purification via column chromatography or recrystallization .

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the hydrochloride salt, improving solubility and stability .

Recent advancements emphasize safer protocols, such as avoiding hazardous reagents like lithium aluminum hydride and optimizing reaction temperatures (30–40°C) . A representative yield of 71% has been reported for analogous piperidine derivatives .

Pharmacological Profile and Mechanisms

CXCR4 Receptor Modulation

Piperidin-4-yl-methanamine derivatives exhibit antagonistic activity against the CXCR4 chemokine receptor, a target in cancer and HIV therapy. Structural analogs of this compound demonstrate:

  • Competitive Binding: Displacement of CXCL12 (the natural ligand) via hydrophobic interactions with receptor subpockets .

  • Functional Selectivity: Subtle structural changes (e.g., chloro vs. methoxy substitutions) alter efficacy from full to partial antagonism .

NLRP3 Inflammasome Inhibition

Compounds with piperidine scaffolds show promise in inhibiting the NLRP3 inflammasome, a driver of inflammatory diseases like rheumatoid arthritis. Key findings include:

  • Pyroptosis Inhibition: Reduction of lactate dehydrogenase (LDH) release in THP-1 cells (IC₅₀: ~10 µM) .

  • IL-1β Suppression: Dose-dependent decrease in pro-inflammatory cytokine release (up to 60% inhibition at 10 µM) .

Tyrosinase Inhibition

Structurally related 4-fluorobenzylpiperazine derivatives inhibit tyrosinase (IC₅₀: 0.18 µM), suggesting potential applications in hyperpigmentation disorders . While direct data for this compound are lacking, the chlorobenzyl group may enhance target affinity through halogen bonding .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Antiviral Agents: Analogous piperidine derivatives are explored in HIV entry inhibitors targeting CCR5/CXCR4 .

  • Anti-Inflammatory Drugs: NLRP3 inhibitors for treating gout and autoimmune diseases .

Structure-Activity Relationship (SAR) Studies

Modifications to the piperidine core and substituents reveal critical pharmacophoric features:

  • Chlorobenzyl Group: Enhances receptor binding via hydrophobic and π-π interactions .

  • Methylamine Moiety: Improves solubility and bioavailability as a hydrochloride salt .

Comparative Analysis with Analogues

CompoundStructural DifferenceBiological Activity
1-(4-Chlorobenzyl)piperidineLacks methylamine groupAntidepressant activity (weak)
N-MethylpiperidineNo benzyl substitutionAnalgesic effects
This Compound4-Chlorobenzyl + methylamineCXCR4/NLRP3 modulation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator